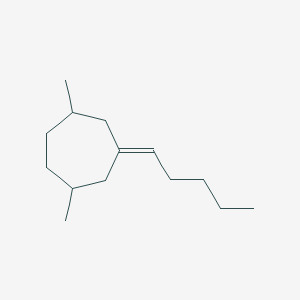
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is a synthetic organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing heterocyclic structure, which imparts distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of an ortho-aminophenol with a boronic acid or boronic ester under acidic conditions.
Introduction of the Fluoro Group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Furanyl Group: The furanyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a furanyl boronic acid and the corresponding halogenated benzoxaborole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or furanyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The boron atom in the benzoxaborole core can form reversible covalent bonds with nucleophilic sites in proteins, which could be a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1-Benzoxaborole: The parent compound without the fluoro and furanyl groups.
5-Fluoro-2,1-benzoxaborole: A derivative with only the fluoro group.
1-(3-Furanyl)-2,1-benzoxaborole: A derivative with only the furanyl group.
Uniqueness
2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is unique due to the presence of both the fluoro and furanyl groups, which can impart distinct chemical and biological properties compared to its simpler analogs
Propriétés
Formule moléculaire |
C11H8BFO2 |
|---|---|
Poids moléculaire |
201.99 g/mol |
Nom IUPAC |
5-fluoro-1-(furan-3-yl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C11H8BFO2/c13-10-1-2-11-8(5-10)6-15-12(11)9-3-4-14-7-9/h1-5,7H,6H2 |
Clé InChI |
FFGFXTUHVJRIFJ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=C(C=C2)F)C3=COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



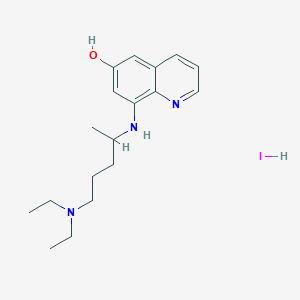

![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
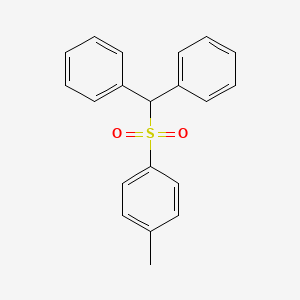
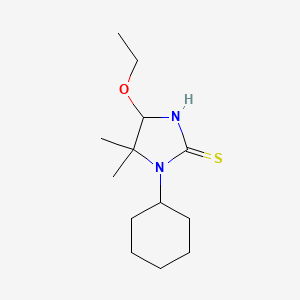
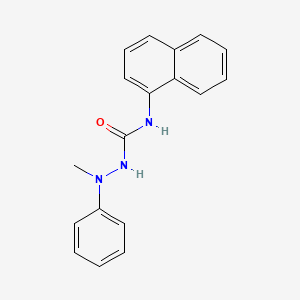
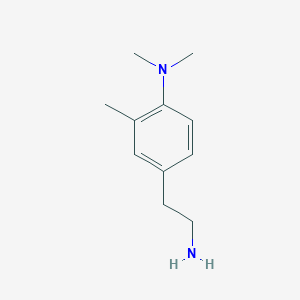
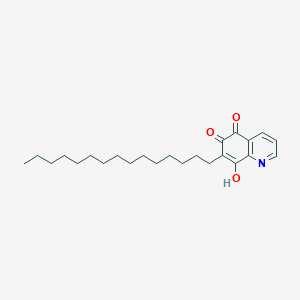
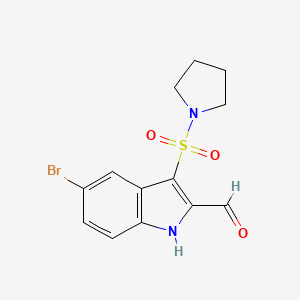
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
